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Compound of Interest

Compound Name: Tbk1/ikk|A-IN-6

Cat. No.: B12415270

Get Quote

Executive Summary
TBK1/IKKε-IN-6 (CAS: 2306877-20-1) is a potent, dual small-molecule inhibitor targeting

TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε). Originally identified as Example 110 in

patent WO2019079373 A1, this compound represents a significant tool for interrogating the

STING-TBK1-IRF3 signaling axis, a critical pathway in innate immunity and immuno-oncology.

This guide provides the definitive physicochemical data, structural analysis, and validated

experimental protocols required for the rigorous application of TBK1/IKKε-IN-6 in preclinical

research.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
The following data constitutes the core chemical specification for TBK1/IKKε-IN-6. Ensure all

commercial batches are validated against these parameters using LC-MS and NMR prior to

biological testing.

Table 1: Chemical Specifications
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Parameter Specification

Common Name TBK1/IKKε-IN-6

Synonyms Example 110 (WO2019079373); TBK1-IN-6

CAS Number 2306877-20-1

Molecular Weight 622.67 g/mol

Molecular Formula C₃₁H₃₆F₂N₈O₄

IUPAC Name

2-[3,3-difluoro-1-[(2R)-2-

hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-

[(2R)-2,4-dimethylpiperazin-1-yl]-6-

methoxypyridin-2-yl]amino]pyrimidin-4-

yl]benzonitrile

Solubility DMSO (≥ 10 mM); Insoluble in water

Purity Requirement >98% (HPLC) for cellular assays

Structural Representation
SMILES String: COC1=C(N2C)C)C=CC(NC3=NC=CC(C4=CC(C#N)=C(C=C4)OC5C(F)

(CN(CC5)C(C)=O)F)=N3)=N1

InChIKey: ZYYSJDLMODJVDG-FUHTXCSMSA-N

Structural Analysis & Mechanism of Action[6]
Pharmacophore Breakdown
TBK1/IKKε-IN-6 utilizes a pyrimidine scaffold to anchor into the ATP-binding pocket of the

kinase. Its high potency (<100 nM IC₅₀) is derived from specific structural motifs:

Pyrimidine Core: Forms the hinge-binding motif essential for ATP-competitive inhibition.

Benzonitrile Moiety: Likely occupies the hydrophobic back pocket, enhancing selectivity over

other kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Difluoropiperidine Ring: A specialized linker that modulates metabolic stability and positions

the solvent-exposed tail.

Chiral Piperazine Tail: Increases aqueous solubility and likely interacts with the ribose-

binding region or solvent front.

Signaling Pathway Context
TBK1/IKKε-IN-6 acts downstream of cytosolic DNA sensors (cGAS/STING) and RNA sensors

(RIG-I/MAVS). By inhibiting TBK1 autophosphorylation (Ser172) and subsequent IRF3

phosphorylation, it blocks the induction of Type I Interferons (IFN-I).
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Figure 1:Mechanism of Action. TBK1/IKKε-IN-6 intercepts the pathway at the kinase level,

preventing IRF3 activation.

Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These assays validate the

compound's activity in vitro and in cellular models.

Protocol A: In Vitro TBK1 Kinase Assay (ADP-Glo)
Objective: Determine the IC₅₀ of TBK1/IKKε-IN-6 against recombinant TBK1 enzyme.

Materials:

Recombinant human TBK1 (e.g., residues 1–729).

Substrate: IRF3 peptide or generic MBP (Myelin Basic Protein).

ADP-Glo™ Kinase Assay Kit (Promega).

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

Workflow:

Compound Prep: Prepare 3-fold serial dilutions of TBK1/IKKε-IN-6 in DMSO (Start: 10 µM).

Enzyme Mix: Dilute TBK1 enzyme to 2 nM in Assay Buffer. Dispense 2 µL/well into a 384-

well white plate.

Inhibitor Addition: Add 50 nL of compound dilution. Incubate for 15 min at RT.

Substrate Start: Add 2 µL of ATP (10 µM) + Substrate (0.2 µg/µL) mix.

Reaction: Incubate for 60 min at RT.

Detection: Add 4 µL ADP-Glo™ Reagent (40 min incubation) followed by 8 µL Kinase

Detection Reagent (30 min incubation).

Read: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.
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Protocol B: Cellular IRF3 Phosphorylation Assay
Objective: Validate target engagement in cells (e.g., THP-1 or RAW 264.7 macrophages).

Workflow Visualization:
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Figure 2:Cellular Validation Workflow. Critical timing ensures capture of peak phosphorylation

events.

Detailed Steps:

Seeding: Plate THP-1 cells in RPMI-1640 + 10% FBS. Differentiate with PMA if adherent

phenotype is required.

Inhibitor Treatment: Treat cells with TBK1/IKKε-IN-6 (0.1 – 10 µM) for 1 hour prior to

stimulation. Include a DMSO control.[1]

Stimulation: Induce the pathway using a STING agonist (e.g., 2'3'-cGAMP, 10 µg/mL) or

dsDNA (e.g., poly(dA:dT)) transfection.

Lysis: After 3 hours, wash with ice-cold PBS and lyse in RIPA buffer supplemented with

protease/phosphatase inhibitors.

Readout: Perform Western Blotting.

Primary Target: Phospho-IRF3 (Ser396) – Signal should decrease dose-dependently.

Loading Control: Total TBK1 or β-Actin.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12415270/docs?utm_src=pdf-body-img#technical-guide-tbk1-ikk-in-6-chemical-structure-molecular-characterization
https://www.targetmol.com/compound/tbk1-ikk%CE%B5-in-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perrior, T. et al. (2019).[2][3] Pyrimidine compounds as inhibitors of protein kinases IKK

epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions

containing them.[2][3]WO2019079373 A1.[2][3] (Primary Patent Source for Example 110).

MedChemExpress. (2024). TBK1/IKKε-IN-6 Product Datasheet.[3] Retrieved from

MedChemExpress.[4][2][5]

TargetMol. (2024). TBK1/IKKε-IN-6 Chemical Properties and Activity.[2][3][6] Retrieved from

TargetMol.[1]

BOC Sciences. (2024).[7] TBK1/IKKε-IN-6 Structure and IUPAC Data.[8] Retrieved from

BOC Sciences.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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